Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, and Mass Spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound “Ethyl 4-methyl-2-(4-methyl-2-(phenylsulfonamido)pentanamido)thiazole-5-carboxylate” was reported to be a white solid with a melting point of 241–242 °C .Scientific Research Applications
Antimicrobial and Antifungal Applications
Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate and related compounds have been explored for their antimicrobial and antifungal properties. For instance, compounds synthesized with similar structures have demonstrated moderate to significant antibacterial and antifungal activity against various microorganisms. These include hybrids containing penicillanic or cephalosporanic acid moieties, showing good-moderate antimicrobial activity against test microorganisms, and other novel derivatives with significant antibacterial and antifungal activities (Başoğlu et al., 2013), (Sharma et al., 2014), (Abbavaram & Reddyvari, 2013).
Anticancer Potential
Some derivatives of this compound have been evaluated as potential anticancer agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and tested, showing strong anticancer activities relative to reference compounds (Rehman et al., 2018). Another study synthesized novel thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group, revealing antimicrobial, anticancer, and DHFR inhibition potency, thereby indicating potential as cancer therapeutics (Riyadh et al., 2018).
Tuberculosis Treatment
In the context of treating tuberculosis, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, demonstrated activity against Mycobacterium tuberculosis, presenting them as promising compounds in tuberculosis treatment (Jeankumar et al., 2013).
Drug Metabolism Studies
The compound has also been used in drug metabolism studies. One example is the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based biocatalytic systems, showcasing the compound's role in drug metabolism research (Zmijewski et al., 2006).
Multi-Functional Drug Development
Additionally, the compound's derivatives have been investigated for their potential in multifunctional drug development, especially in CNS disorders. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified for their selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor ligand properties, indicating their utility in treating complex CNS disorders (Canale et al., 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-3-27-18(24)22-11-9-21(10-12-22)16(23)15-13(2)19-17(28-15)20-29(25,26)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJBHJWZKLULJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methyl-2-(phenylsulfonamido)thiazole-5-carbonyl)piperazine-1-carboxylate |
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